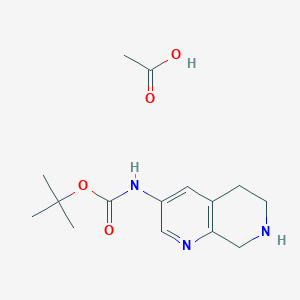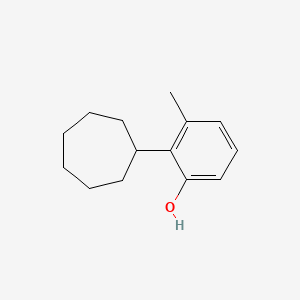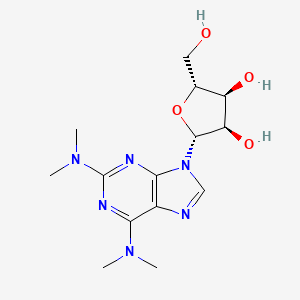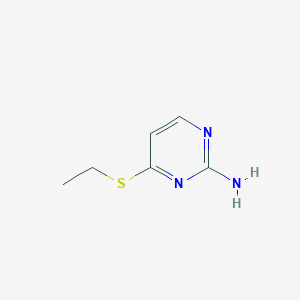![molecular formula C17H23N5O2 B13929570 Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929570.png)
Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminopyrimidine moiety, and a phenyl ethyl carbamate group. Its molecular formula is C16H24N4O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of 2-aminopyrimidine, which is then reacted with 4-nitrophenyl ethyl carbamate under reducing conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include tert-butyl chloroformate, 2-aminopyrimidine, and 4-nitrophenyl ethyl carbamate .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically produces amines .
Applications De Recherche Scientifique
Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity. This compound can also interact with cellular pathways, modulating signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (2-(piperidin-4-yl)ethyl)carbamate
- Tert-butyl (4-aminopyridin-2-yl)carbamate
- Tert-butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)carbamate
Uniqueness
Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its aminopyrimidine moiety, in particular, provides a high affinity for enzyme binding, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C17H23N5O2 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-[4-[(2-aminopyrimidin-4-yl)amino]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C17H23N5O2/c1-17(2,3)24-16(23)20-10-8-12-4-6-13(7-5-12)21-14-9-11-19-15(18)22-14/h4-7,9,11H,8,10H2,1-3H3,(H,20,23)(H3,18,19,21,22) |
Clé InChI |
RXKKMCCHGJBVBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)NC2=NC(=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)



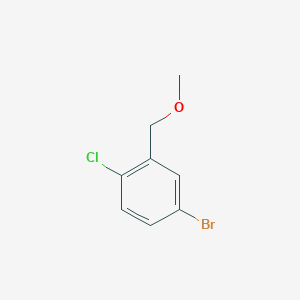
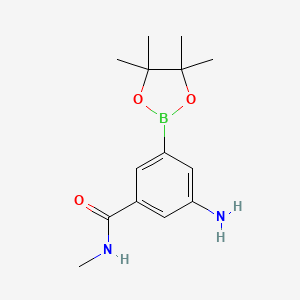
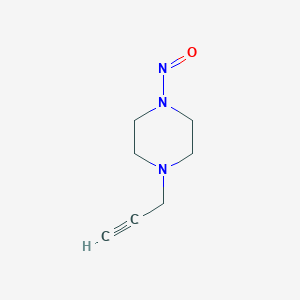
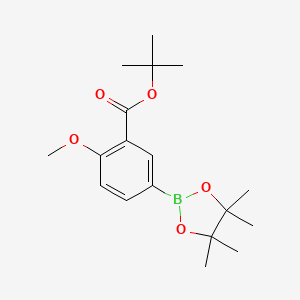
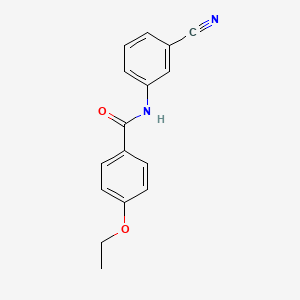
![3,4,5,6-Tetrahydro-N,6-dimethyl[2,3'-bipyridin]-6'-amine](/img/structure/B13929555.png)
